molecular formula C11H19IN2O B2439506 1-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole CAS No. 1855951-29-9

1-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole

Cat. No.: B2439506
CAS No.: 1855951-29-9
M. Wt: 322.19
InChI Key: UARIERWMFBRPLX-UHFFFAOYSA-N
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Description

1-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a butyl group at position 1, an iodine atom at position 4, and an isopropoxymethyl group at position 3.

Preparation Methods

The synthesis of 1-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.

    Introduction of the butyl group: This step involves the alkylation of the pyrazole ring with a butyl halide.

    Attachment of the isopropoxymethyl group: This step involves the reaction of the pyrazole with an isopropoxymethyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom at position 4 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of functionalized pyrazoles.

Mechanism of Action

The mechanism of action of 1-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

1-butyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-butyl-4-iodo-3-methyl-1H-pyrazole: Similar structure but lacks the isopropoxymethyl group.

    1-butyl-4-chloro-3-(isopropoxymethyl)-1H-pyrazole: Similar structure but has a chlorine atom instead of iodine.

    1-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole: Similar structure but has a methoxymethyl group instead of isopropoxymethyl.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

1-butyl-4-iodo-3-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19IN2O/c1-4-5-6-14-7-10(12)11(13-14)8-15-9(2)3/h7,9H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARIERWMFBRPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COC(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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